molecular formula C26H23FN2O2 B5372386 (4Z)-4-[[2-[(2-fluorophenyl)methoxy]phenyl]methylidene]-2-phenyl-5-propylpyrazol-3-one

(4Z)-4-[[2-[(2-fluorophenyl)methoxy]phenyl]methylidene]-2-phenyl-5-propylpyrazol-3-one

Cat. No.: B5372386
M. Wt: 414.5 g/mol
InChI Key: GXOVALGEQFHLAS-XLNRJJMWSA-N
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Description

(4Z)-4-[[2-[(2-fluorophenyl)methoxy]phenyl]methylidene]-2-phenyl-5-propylpyrazol-3-one is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyrazolone core with multiple substituents, including a fluorophenyl group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-[[2-[(2-fluorophenyl)methoxy]phenyl]methylidene]-2-phenyl-5-propylpyrazol-3-one typically involves multi-step organic reactions. One common approach is the [2+2+2] cycloaddition reaction, which is highly efficient for preparing complex polycyclic compounds . This reaction is often catalyzed by transition metals such as cobalt, nickel, iridium, or rhodium, in the presence of chiral ligands to ensure stereoselectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-[[2-[(2-fluorophenyl)methoxy]phenyl]methylidene]-2-phenyl-5-propylpyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Catalysts: Transition metals like cobalt, nickel, iridium, rhodium

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

(4Z)-4-[[2-[(2-fluorophenyl)methoxy]phenyl]methylidene]-2-phenyl-5-propylpyrazol-3-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4Z)-4-[[2-[(2-fluorophenyl)methoxy]phenyl]methylidene]-2-phenyl-5-propylpyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various physiological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4Z)-4-[[2-[(2-fluorophenyl)methoxy]phenyl]methylidene]-2-phenyl-5-propylpyrazol-3-one stands out due to its unique combination of substituents and potential applications. Its fluorophenyl group and pyrazolone core provide distinct chemical properties that differentiate it from other similar compounds.

Properties

IUPAC Name

(4Z)-4-[[2-[(2-fluorophenyl)methoxy]phenyl]methylidene]-2-phenyl-5-propylpyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23FN2O2/c1-2-10-24-22(26(30)29(28-24)21-13-4-3-5-14-21)17-19-11-7-9-16-25(19)31-18-20-12-6-8-15-23(20)27/h3-9,11-17H,2,10,18H2,1H3/b22-17-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXOVALGEQFHLAS-XLNRJJMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C(=O)C1=CC2=CC=CC=C2OCC3=CC=CC=C3F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC\1=NN(C(=O)/C1=C\C2=CC=CC=C2OCC3=CC=CC=C3F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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